molecular formula C9H8F2INO2S B13906808 N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide

N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide

Cat. No.: B13906808
M. Wt: 359.13 g/mol
InChI Key: YTAXDQPOGRQLRO-UHFFFAOYSA-N
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Description

N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide is a complex organic compound characterized by the presence of fluorine, iodine, and sulfonamide groups attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. One common method involves the use of cyclopropanation reactions, where a suitable precursor is treated with a sulfonamide reagent under specific conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide is unique due to the combination of fluorine and iodine atoms, which provide distinct electronic and steric effects. These properties make it particularly useful in applications requiring specific molecular interactions and stability under various conditions .

Properties

Molecular Formula

C9H8F2INO2S

Molecular Weight

359.13 g/mol

IUPAC Name

N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide

InChI

InChI=1S/C9H8F2INO2S/c10-6-3-4-7(8(11)9(6)12)13-16(14,15)5-1-2-5/h3-5,13H,1-2H2

InChI Key

YTAXDQPOGRQLRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=C(C(=C(C=C2)F)I)F

Origin of Product

United States

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